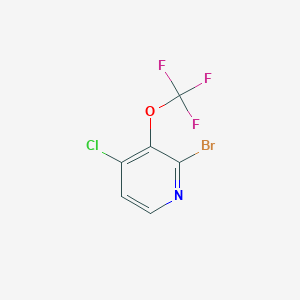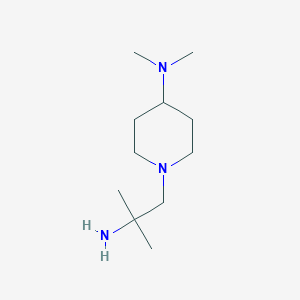
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methylmethanesulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl ring can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Sulfonamide Formation: The final step involves the reaction of the aminomethylcyclopropyl intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and aminomethylation reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and sulfonamide groups.
Reduction: Reduced derivatives with potential cleavage of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamides
Uniqueness
N-(1-(Aminomethyl)cyclopropyl)-N-methylmethanesulfonamide is unique due to its specific combination of a cyclopropyl ring, aminomethyl group, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6(5-7)3-4-6/h3-5,7H2,1-2H3 |
InChI Key |
IODFSFNIPVWFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1(CC1)CN)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


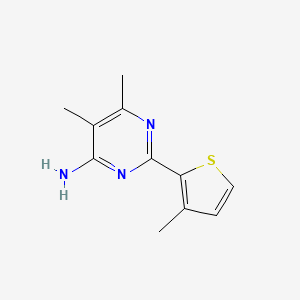
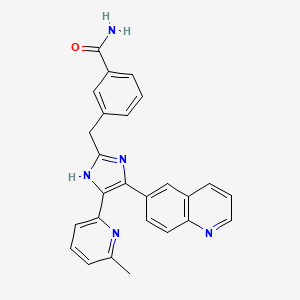
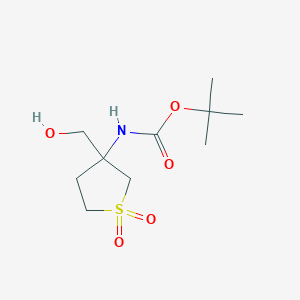
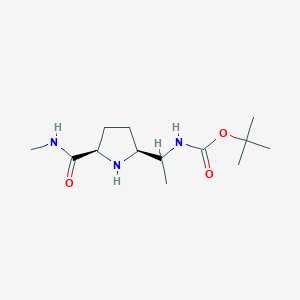
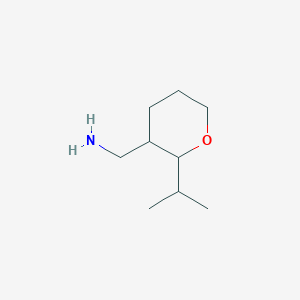
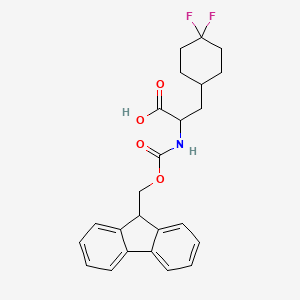
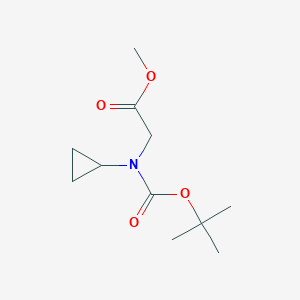
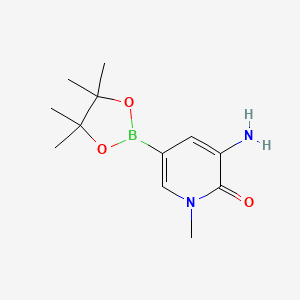
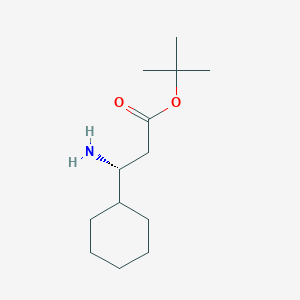
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
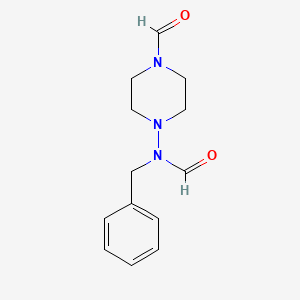
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
